4-[(3-Chloro-5-fluorophenyl)oxy]aniline 4-[(3-Chloro-5-fluorophenyl)oxy]aniline
Brand Name: Vulcanchem
CAS No.: 1311137-77-5
VCID: VC3199149
InChI: InChI=1S/C12H9ClFNO/c13-8-5-9(14)7-12(6-8)16-11-3-1-10(15)2-4-11/h1-7H,15H2
SMILES: C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)F
Molecular Formula: C12H9ClFNO
Molecular Weight: 237.66 g/mol

4-[(3-Chloro-5-fluorophenyl)oxy]aniline

CAS No.: 1311137-77-5

Cat. No.: VC3199149

Molecular Formula: C12H9ClFNO

Molecular Weight: 237.66 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Chloro-5-fluorophenyl)oxy]aniline - 1311137-77-5

Specification

CAS No. 1311137-77-5
Molecular Formula C12H9ClFNO
Molecular Weight 237.66 g/mol
IUPAC Name 4-(3-chloro-5-fluorophenoxy)aniline
Standard InChI InChI=1S/C12H9ClFNO/c13-8-5-9(14)7-12(6-8)16-11-3-1-10(15)2-4-11/h1-7H,15H2
Standard InChI Key LYRHKEYDJVVZQP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)F
Canonical SMILES C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)F

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

4-[(3-Chloro-5-fluorophenyl)oxy]aniline features two aromatic rings connected by an oxygen bridge (ether linkage). The first ring contains chlorine and fluorine substituents at positions 3 and 5, respectively, while the second ring bears an amino group at position 4. The molecular formula is C₁₂H₉ClFNO with an estimated molecular weight of approximately 250-260 g/mol.

Physical Properties

Based on structurally similar halogenated aromatic compounds, 4-[(3-Chloro-5-fluorophenyl)oxy]aniline likely exists as a crystalline solid at room temperature. The presence of halogen substituents typically enhances lipophilicity, suggesting higher solubility in organic solvents than in water, similar to compounds like 3-Chloro-4-((3-fluorobenzyl)oxy)aniline .

PropertyPredicted CharacteristicBasis for Prediction
Physical StateCrystalline solidCommon for halogenated aromatics
SolubilitySoluble in organic solvents, limited water solubilityHalogen-induced lipophilicity
Melting PointApproximately 80-100°CComparable to similar halogenated anilines
StabilityGood chemical stabilityPresence of stable aromatic rings and halogens

Chemical Reactivity

The amino group (-NH₂) at position 4 of one aromatic ring serves as a nucleophilic center, potentially participating in:

  • Acylation reactions to form amides

  • Alkylation to form secondary and tertiary amines

  • Diazotization followed by coupling reactions

The halogen substituents (chlorine and fluorine) influence the electron distribution within the molecule, affecting its reactivity and binding properties in biological systems. The electron-withdrawing nature of these halogens may enhance the electrophilicity of certain positions on the aromatic rings.

Synthesis Methodologies

Nucleophilic Aromatic Substitution

A viable synthetic route likely involves nucleophilic aromatic substitution between 4-nitrophenol and an appropriately halogenated 3-chloro-5-fluorobenzene derivative, followed by reduction of the nitro group to an amine. This two-step process typically requires:

  • Basic conditions (K₂CO₃, NaH) to facilitate the nucleophilic substitution

  • Reducing agents (Fe/HCl, Pd/C with H₂, or SnCl₂) for the nitro-to-amine conversion

Metal-Catalyzed Coupling

Alternative synthetic pathways might employ palladium-catalyzed coupling reactions to form the C-O bond between the aromatic rings, potentially offering milder reaction conditions and broader substrate compatibility.

Production Considerations

For industrial-scale production, several factors would require optimization:

  • Selection of appropriate solvents and catalysts

  • Temperature and pressure conditions

  • Purification protocols to ensure high purity (≥98%) of the final product

  • Safety considerations due to the presence of reactive intermediates

Structure-Activity Relationships

Impact of Structural Features

Structural FeatureProbable Impact on Properties
Ether LinkageProvides conformational flexibility, affects 3D orientation of the aromatic rings
Chlorine at Position 3Affects electronic distribution, enhances lipophilicity, potential binding site
Fluorine at Position 5Enhances metabolic stability, influences lipophilicity, alters hydrogen bonding
Amino Group at Position 4Provides hydrogen bonding capabilities, serves as a reactive site for derivatization

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR would show characteristic aromatic proton signals, with coupling patterns influenced by the halogen substituents

  • ¹⁹F NMR would provide a diagnostic signal for the fluorine substituent

  • ¹³C NMR would reveal the carbon framework with characteristic shifts for carbon atoms bearing halogens and the amino group

Mass Spectrometry

  • Molecular ion peak corresponding to the molecular weight

  • Fragmentation pattern likely showing loss of halogens and cleavage at the ether linkage

Infrared Spectroscopy

  • Characteristic N-H stretching bands for the primary amine (3300-3500 cm⁻¹)

  • C-O stretching for the ether linkage (1200-1250 cm⁻¹)

  • C-F and C-Cl stretching bands in the fingerprint region

Market Considerations and Research Outlook

Research Directions

Future research on 4-[(3-Chloro-5-fluorophenyl)oxy]aniline might profitably explore:

  • Optimization of synthetic routes for improved yield and purity

  • Comprehensive characterization of physical and chemical properties

  • Evaluation of biological activities, particularly in areas where similar compounds have shown promise

  • Structure-activity relationship studies to understand how structural modifications affect properties

  • Development of novel applications beyond those suggested by analogous compounds

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